1-Chloro-4-(diethoxymethoxy)benzene
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Overview
Description
1-Chloro-4-(diethoxymethoxy)benzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, where a chlorine atom and a diethoxymethoxy group are substituted at the para positions. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(diethoxymethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(diethoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-4-(diethoxymethoxy)benzene.
Oxidation: The diethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-4-(ethoxymethoxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: 1-Hydroxy-4-(diethoxymethoxy)benzene.
Oxidation: 1-Chloro-4-(diethoxymethoxy)benzaldehyde or 1-chloro-4-(diethoxymethoxy)benzoic acid.
Reduction: 1-Chloro-4-(ethoxymethoxy)benzene.
Scientific Research Applications
1-Chloro-4-(diethoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-4-(diethoxymethoxy)benzene exerts its effects involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The presence of the diethoxymethoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a diethoxymethoxy group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of a diethoxymethoxy group.
1-Chloro-4-hydroxybenzene: Contains a hydroxy group instead of a diethoxymethoxy group.
Uniqueness: 1-Chloro-4-(diethoxymethoxy)benzene is unique due to the presence of the diethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
25604-54-0 |
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Molecular Formula |
C11H15ClO3 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
1-chloro-4-(diethoxymethoxy)benzene |
InChI |
InChI=1S/C11H15ClO3/c1-3-13-11(14-4-2)15-10-7-5-9(12)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
XAFMQMCKWRIGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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